Coumarin 152: A Technical Guide for Researchers
Coumarin 152: A Technical Guide for Researchers
CAS Number: 53518-14-2
Molecular Formula: C₁₂H₁₀F₃NO₂
Synonyms: 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, Coumarin 485, C152
This guide provides an in-depth overview of Coumarin 152 (C152), a versatile fluorescent dye widely utilized in scientific research. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on protocols and data relevant to researchers, scientists, and professionals in drug development.
Core Properties and Data
Coumarin 152 is a member of the 7-aminocoumarin family of dyes, known for their strong fluorescence and sensitivity to the local environment.[1] Its structure, featuring a trifluoromethyl group and a dimethylamino group, imparts unique photophysical properties that make it a valuable tool in various analytical and biological studies.[2]
Physicochemical Properties
The fundamental physical and chemical characteristics of Coumarin 152 are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 53518-14-2 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3][4][5] |
| Molecular Weight | 257.21 g/mol | [2][3][4][5] |
| Appearance | White to pale yellow or green powder/crystal | [2][3][5] |
| Melting Point | 145 - 149 °C | [2][5] |
| Purity | ≥97% | [2][4] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Store at 2 - 8 °C, protect from light | [2][5] |
Spectroscopic Properties
Coumarin 152's utility stems from its fluorescent properties, which are highly dependent on solvent polarity.[6][7] This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and emission spectra in different environments. Generally, as solvent polarity increases, the fluorescence emission red-shifts (moves to a longer wavelength) and its intensity decreases.[8] This sensitivity allows C152 to be used as a probe for microenvironments, such as protein binding sites or lipid membranes.[2][9]
The photophysical behavior of C152 has been studied extensively. In nonpolar solvents, it exhibits unexpectedly lower Stokes' shifts and fluorescence lifetimes.[7] In higher polarity solvents (where the solvent polarity function Δf > ~0.2), a sharp decrease in fluorescence quantum yield and lifetime is observed, which is also strongly temperature-dependent.[6][7] This behavior is attributed to the involvement of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.[7]
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Cyclohexane | 365 | 430 | 0.35 | 1.48 |
| Benzene | 379 | 466 | 0.40 | 2.15 |
| Acetonitrile | 387 | 506 | 0.20 | 2.05 |
| Methanol | 385 | 518 | 0.04 | 0.42 |
| Water | 382 | 538 | 0.002 | 0.05 |
Note: The data in this table are compiled from a comprehensive study on the photophysical properties of Coumarin 152 and serve as representative values. Actual values may vary based on experimental conditions such as concentration and temperature.[6]
Experimental Protocols
This section details methodologies for the synthesis of coumarin dyes and the application of Coumarin 152 in fluorescence spectroscopy.
Synthesis of Coumarin Derivatives: Pechmann Condensation
Reactants:
-
3-(Dimethylamino)phenol
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acid Catalyst (e.g., concentrated Sulfuric Acid, Methanesulfonic acid, or a Lewis acid like AlCl₃)
-
Solvent (optional, non-polar solvents like toluene are often used, though solvent-free conditions are also reported).[8][11]
General Procedure:
-
Mixing: Combine equimolar amounts of 3-(dimethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate in a round-bottom flask. If using a solvent, add it at this stage.
-
Catalysis: Slowly add the acid catalyst to the mixture with stirring. The reaction is often exothermic and may require cooling.
-
Reaction: Heat the mixture, typically between 60-150 °C, for several hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash it with water to remove the acid catalyst, and dry it. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Application Protocol: Probing Protein Binding with Fluorescence Spectroscopy
This protocol describes how to use Coumarin 152 to study its binding interaction with a protein, such as Human Serum Albumin (HSA), using steady-state fluorescence spectroscopy.[12] The principle relies on the change in C152's fluorescence upon binding to the protein.
Materials:
-
Coumarin 152 stock solution (e.g., 1 mM in ethanol).
-
Human Serum Albumin (HSA) stock solution (e.g., 100 µM in phosphate buffer).
-
Phosphate buffer (e.g., pH 7.4).[12]
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare a series of samples in cuvettes. Each sample should contain a constant concentration of Coumarin 152 (e.g., 5 µM).[12]
-
To each cuvette, add increasing concentrations of the HSA stock solution, creating a titration series (e.g., 0 µM, 2 µM, 4 µM, ..., 50 µM HSA).
-
Ensure the total volume in each cuvette is the same by adding phosphate buffer. Keep the final ethanol concentration from the C152 stock low (<1%) to avoid affecting protein structure.
-
Prepare a "blank" cuvette containing only the buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength. A common choice for C152 is around 380-390 nm.[6][10]
-
Set the emission scan range (e.g., 420 nm to 650 nm) to capture the full fluorescence spectrum.
-
Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Place the "blank" sample in the spectrofluorometer and record a blank scan to account for buffer Raman scattering and background noise.
-
Measure the fluorescence spectrum of each sample in the titration series, starting from the one with only C152 and progressing to the highest HSA concentration.
-
Subtract the blank spectrum from each sample spectrum.
-
-
Data Analysis:
-
Observe the changes in the fluorescence spectra. Binding to HSA will likely cause an increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) in the emission maximum as C152 moves from the polar aqueous environment to a more non-polar binding pocket.[12]
-
Plot the change in fluorescence intensity at the emission maximum against the HSA concentration.
-
Use the binding isotherm data to calculate the binding constant (Kₐ) and the number of binding sites (n) using appropriate models, such as the Stern-Volmer or Scatchard equations.
-
Key Applications and Logical Relationships
Coumarin 152 is not typically used as a therapeutic agent itself, but rather as a fluorescent probe in various research and development contexts.[4][13] Its primary value lies in its ability to report on its immediate molecular environment.
-
Fluorescent Probe: It is widely used as a fluorescent probe in biological assays to visualize cellular processes.[2]
-
Solvation Dynamics: Its sensitivity to solvent polarity makes it an ideal tool for studying solvation dynamics in complex systems like lipid bilayers and micelles.[7][9] Time-resolved fluorescence emission can be used to measure how the environment around the probe reorganizes following photoexcitation.[9]
-
Sensors: C152 is employed in the development of sensors for detecting pH changes and the presence of metal ions.[2]
-
Laser Dyes: Like many coumarins, C152 is a useful laser dye for the blue-green region of the spectrum.[4]
-
Environmental Monitoring: The compound can be utilized in environmental studies to track pollutants.[2]
The relationship between solvent polarity and the dye's emission spectrum is a foundational concept for its application as a probe.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Pechmann Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. picoquant.com [picoquant.com]
